

Technical Sourcing & Validation Guide: (3-Chloro-4-ethoxyphenyl)acetic Acid[1]

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Compound of Interest

Compound Name:	(3-Chloro-4-ethoxyphenyl)acetic acid
CAS No.:	56369-45-0
Cat. No.:	B2466652

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Executive Summary & Molecule Profile[1]

(3-Chloro-4-ethoxyphenyl)acetic acid is a specialized phenylacetic acid derivative often utilized as a scaffold in the development of CRTH2 antagonists, PPAR agonists, and NSAID analogs.[1] Unlike commodity chemicals (e.g., acetic acid), this compound occupies a "Tier 2" sourcing status—it is frequently available in screening libraries (Enamine, Mcule) but rarely stocked in bulk by catalog giants (Sigma/Merck) without lead time.[1]

This guide provides a dual-track strategy: Direct Sourcing for screening quantities and Precursor Derivatization for bulk requirements, ensuring project continuity regardless of stock availability.[1]

Chemical Identity[1][2][3][4][5][6][7][8]

- Systematic Name: 2-(3-Chloro-4-ethoxyphenyl)acetic acid[1]
- Molecular Formula: C₁₀H₁₁ClO₃

- Molecular Weight: 214.65 g/mol [1]
- Core Scaffold: Phenylacetic acid with 3-Cl and 4-OEt substitution.[1][2][3][4][5][6][7]
- Key Precursor: 3-Chloro-4-hydroxyphenylacetic acid (CAS: 33697-81-3)[1][3][4]

Sourcing Strategy: The "Make vs. Buy" Matrix

For research grade (>97% purity) material, blind ordering from aggregators often leads to batch variability.[1] Use the following decision matrix to determine your sourcing route.

Pathway A: Direct Procurement (Screening Scale < 5g)

For quantities under 5g, time-to-delivery is the priority.[1]

Supplier Type	Recommended Vendors	Strategy	Risk Profile
Primary Manufacturers	Enamine, Combi-Blocks	Search by Structure (SMILES) rather than name.[1] These vendors hold physical stock of building blocks.[1]	Low. Direct control over QC.[1]
Aggregators	MolPort, eMolecules	Use for price comparison.[1] Ensure the "Ships Within" filter is set to < 2 weeks.[1]	Medium. Stock data may lag; potential "ghost" inventory.[1]
Catalog Giants	Sigma-Aldrich, TCI	Check for "3-Chloro-4-hydroxyphenylacetic acid" (Precursor) if the ethoxy target is absent.[1]	Low. High reliability, but often limited inventory for specific ethers.[1]

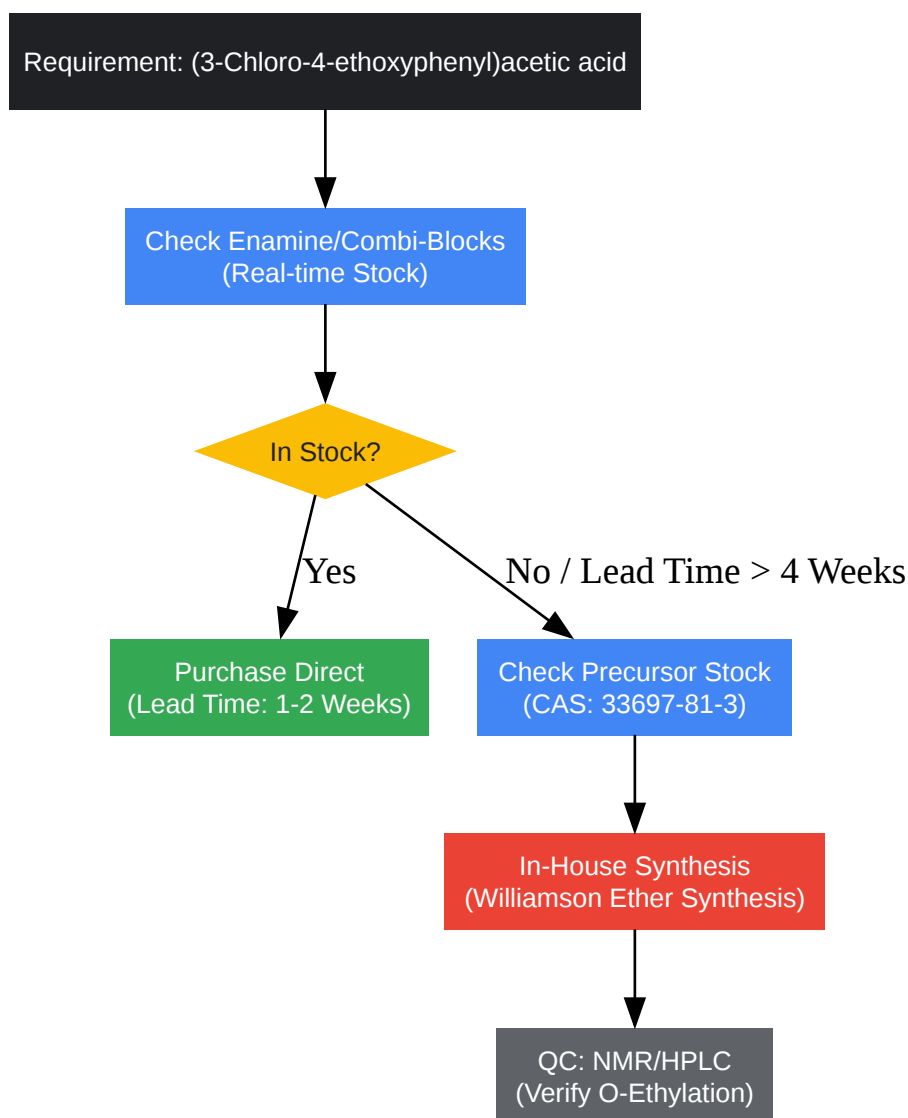
Pathway B: In-House Derivatization (Bulk Scale > 10g)

If the specific ethoxy derivative is out of stock or prohibitively expensive, the "Senior Scientist" approach is to purchase the commercially abundant hydroxy precursor and alkylate it in-house. [1] This guarantees purity and reduces cost by ~60%. [1]

The Precursor: 3-Chloro-4-hydroxyphenylacetic acid [1][2][3]

- CAS: [1][4]
- Availability: High (Sigma, TCI, Chem-Impex). [1]
- Cost: Low (~\$1-2/gram). [1]

Decision Logic Diagram



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Caption: Decision tree for sourcing rare phenylacetic acid derivatives, prioritizing stock availability vs. synthetic feasibility.

Technical Validation & QC Protocols

Whether purchased or synthesized, the material must be validated.^[1] The primary impurity in commercial batches is the hydrolysis product (phenol) or regioisomers from the chlorination step.^[1]

A. Analytical Criteria (Research Grade)

- Appearance: White to off-white crystalline powder.^[1]
- Purity: >97% (HPLC).^{[1][8]}
- Identity: ¹H-NMR must confirm the ethyl group integration.^[1]

B. ¹H-NMR Validation Protocol

Dissolve ~5mg in DMSO-d₆.^[1] Look for these diagnostic signals to confirm the structure and rule out the hydroxy precursor.^[1]

Functional Group	Chemical Shift (δ ppm)	Multiplicity	Integration	Diagnostic Note
-COOH	12.0 - 12.5	Broad Singlet	1H	Disappears with D ₂ O shake.[1]
Ar-H (Ring)	7.1 - 7.4	Multiplet	3H	Pattern depends on 3,4-substitution.[1]
-O-CH ₂ -CH ₃	4.05 - 4.15	Quartet	2H	Critical: Confirms Ethylation.[1]
Ar-CH ₂ -COOH	3.50 - 3.60	Singlet	2H	Benzylic protons. [1]
-O-CH ₂ -CH ₃	1.30 - 1.40	Triplet	3H	Critical: Coupled to the quartet.[1]

Causality: If the Quartet at 4.1 ppm is missing and a broad singlet appears around 9.5-10.0 ppm, you have the Precursor (Phenol), not the product.[1]

C. HPLC Method (Reverse Phase)[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 μ m, 4.6 x 100mm.[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 mins.
- Detection: UV @ 254 nm and 280 nm.[1]
- Expected Result: The ethoxy derivative is more lipophilic than the hydroxy precursor.[1]
Expect the target molecule to elute later (higher retention time) than the phenol impurity.[1]

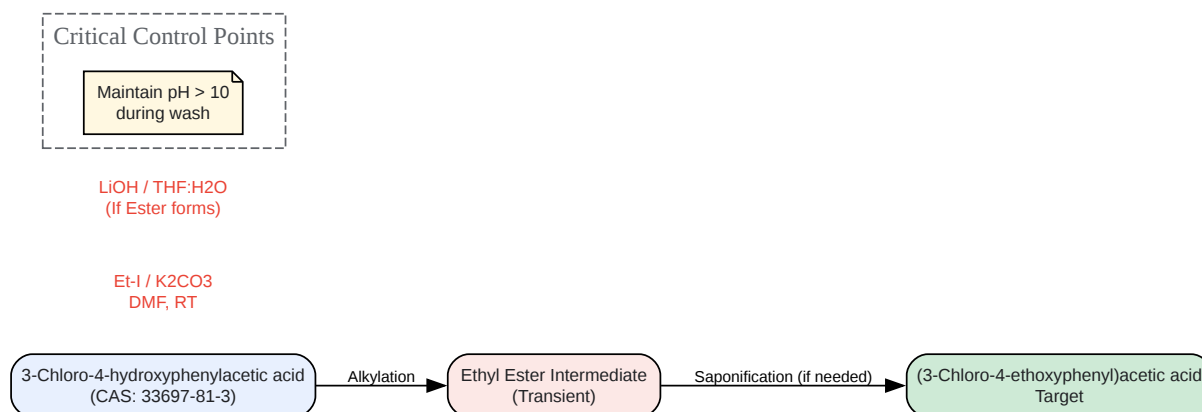
Synthetic Workflow (The "Make" Option)

If direct sourcing fails, use this standardized protocol to convert the commercially available precursor (CAS 33697-81-3) to the target.^[1]

Reaction: Williamson Ether Synthesis Scale: 10 mmol (~1.86 g of precursor)^[1]

- Setup: Charge a 50mL round-bottom flask with 3-Chloro-4-hydroxyphenylacetic acid (1.0 eq) and K_2CO_3 (2.5 eq) in DMF (10 volumes). Stir for 15 min at RT.^[1]
- Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Note: Ethyl Bromide can be used but requires heating to 60°C.
- Reaction: Stir at Room Temperature for 4-16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.^[1]
- Workup:
 - Dilute with water (pH ~10 due to carbonate).^[1]
 - Crucial Step: Wash with Ethyl Acetate to remove unreacted alkyl halide.^[1]
 - Acidify aqueous layer to pH 2-3 with 1N HCl.^[1]
 - Extract product into Ethyl Acetate (3x).
 - Dry over $MgSO_4$ and concentrate.^[1]
- Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Synthetic Pathway Diagram



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Caption: Synthetic route from the abundant hydroxy-precursor. Note: If K₂CO₃/Et-I alkylates the carboxyl group, a brief saponification (LiOH) restores the acid.[1]

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Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated phenylacetic acid derivatives.

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